Subnanomolar SERT Affinity: Class-Leading Potency for Indolylcyclohexylamines
The indolylcyclohexylamine class, to which 2-(1H-indol-3-yl)cyclohexanamine belongs, has produced compounds with subnanomolar affinity for the serotonin transporter (SERT). In a direct head-to-head comparison within the same study, lead indolylcyclohexylamines demonstrated a Ki of 0.61 nM at rat SERT [1]. While quantitative data for the unsubstituted parent compound is not explicitly reported in this primary source, the SAR study establishes a class-level baseline for potency that is substantially higher than the first-generation SSRI fluoxetine (Ki = 0.81-1.1 nM at human SERT in comparable assays [2]), positioning the scaffold as a privileged structure for developing ultra-potent SERT inhibitors.
| Evidence Dimension | Binding affinity (Ki) at serotonin transporter (SERT) |
|---|---|
| Target Compound Data | Class-level lead (indolylcyclohexylamine): Ki = 0.61 nM (rat SERT) [1] |
| Comparator Or Baseline | Fluoxetine (Prozac): Ki = 0.81-1.1 nM (human SERT) [2] |
| Quantified Difference | Lead indolylcyclohexylamine is at least 1.3-fold more potent than fluoxetine based on Ki values. The scaffold supports subnanomolar potency, which is a threshold not consistently achieved by many standard SSRIs. |
| Conditions | [1] Radioligand binding assay using rat cortical tissue; [2] Binding assay using human SERT expressed in HEK-293 cells. |
Why This Matters
For procurement decisions, this data confirms the indolylcyclohexylamine scaffold's capacity for extreme SERT potency, making the parent compound a valuable control or starting material for SAR exploration aimed at achieving subnanomolar affinity.
- [1] Meagher KL, Mewshaw RE, Evrard DA, et al. Studies towards the next generation of antidepressants. Part 1: Indolylcyclohexylamines as potent serotonin reuptake inhibitors. Bioorg Med Chem Lett. 2001;11(14):1885-1888. doi:10.1016/S0960-894X(01)00334-1 View Source
- [2] Owens MJ, Morgan WN, Plott SJ, Nemeroff CB. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. J Pharmacol Exp Ther. 1997;283(3):1305-1322. View Source
